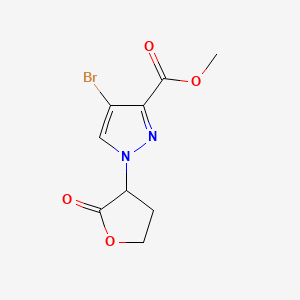
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor followed by esterification and cyclization to introduce the tetrahydrofuran ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
- Methyl 4-fluoro-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H9BrN2O4 |
|---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
methyl 4-bromo-1-(2-oxooxolan-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H9BrN2O4/c1-15-9(14)7-5(10)4-12(11-7)6-2-3-16-8(6)13/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
RQNOOFZXWVZYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C=C1Br)C2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















